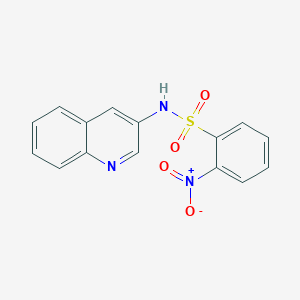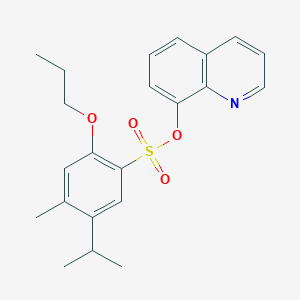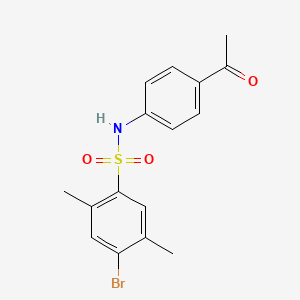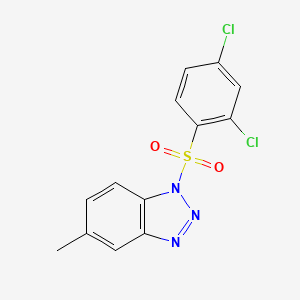
N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide” is an organic compound containing functional groups such as acetyl, tert-butyl, ethoxy, and sulfonamide. These functional groups are often found in various pharmaceuticals and synthetic organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are typically used to analyze the molecular structure of a compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution, and the sulfonamide group could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include melting point, boiling point, solubility, and reactivity .科学研究应用
Sulfonamide is widely used in scientific research studies to investigate the biochemical and physiological effects of various compounds. It has been used to assess the efficacy of drugs in laboratory settings, as well as to study the mechanisms of action of various compounds. Additionally, it has been used in pharmacokinetic studies to investigate the metabolism and distribution of drugs in the body.
作用机制
Target of Action
Similar compounds have been found to target theHeat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It’s worth noting that sulfonamides, a class of compounds to which our compound of interest belongs, are known for their antimicrobial properties . They inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, a necessary component for bacterial growth and reproduction .
Biochemical Pathways
The inhibition of folic acid synthesis in bacteria, a common mechanism of sulfonamides, affects the bacterial metabolic pathway involved in the synthesis of nucleic acids and proteins .
Result of Action
The antimicrobial activity of similar sulfonamide compounds has been demonstrated against various bacterial strains, includingEscherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .
实验室实验的优点和局限性
Sulfonamide has several advantages for laboratory experiments, including its high efficiency and cost-effectiveness for large-scale synthesis. Additionally, its mechanism of action is relatively well-understood, making it easier to study the effects of various compounds. However, its biochemical and physiological effects are still not fully understood, making it difficult to accurately assess the efficacy of drugs in laboratory settings.
未来方向
There are a number of potential future directions for the use of Sulfonamide in scientific research. These include further investigations into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted into its mechanism of action, as well as its potential interactions with other compounds. Finally, further studies could be conducted to assess the efficacy of drugs in laboratory settings.
合成方法
Sulfonamide is synthesized through a multi-step process that begins with the reaction of 4-acetylphenol and tert-butyl 2-ethoxybenzene-1-sulfonate in the presence of an acid catalyst. This reaction produces the desired product, N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide. This process is highly efficient and cost-effective, making it a popular choice for large-scale synthesis.
安全和危害
生化分析
Biochemical Properties
N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase enzymes . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways and cell cycle regulation . Additionally, it has been observed to impact cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as carbonic anhydrase and acetylcholinesterase . By binding to the active sites of these enzymes, it prevents their normal function, leading to altered biochemical pathways and cellular processes. This inhibition can result in changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, it has been shown to inhibit carbonic anhydrase, which is involved in the regulation of pH and ion balance . This inhibition can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and efficacy, as well as its potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall biochemical effects.
属性
IUPAC Name |
N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-6-25-18-12-9-16(20(3,4)5)13-19(18)26(23,24)21-17-10-7-15(8-11-17)14(2)22/h7-13,21H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAGUDXNQNIXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)
![8H-acenaphthyleno[1,2-c]pyrazole](/img/structure/B6434366.png)

![N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6434377.png)

![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)

![2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434404.png)
![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6434420.png)


